2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid

Overview

Description

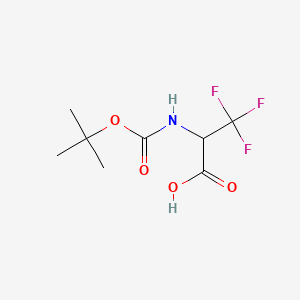

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a trifluoromethyl group attached to the alpha carbon of the alanine backbone. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid typically involves the protection of the amino group of 3,3,3-trifluoroalanine with a tert-butoxycarbonyl group. This can be achieved by reacting 3,3,3-trifluoroalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines.

Major Products Formed:

Scientific Research Applications

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The trifluoromethyl group enhances the compound’s stability and can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

N-(Tert-butoxycarbonyl)-L-alaninol: Another Boc-protected amino acid derivative used in peptide synthesis.

N-(Tert-butoxycarbonyl)imidazole: A Boc-protected imidazole used in organic synthesis.

N-(Tert-butoxycarbonyl)sulfamoyl chloride: A Boc-protected sulfonamide used in various chemical reactions.

Uniqueness: 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and altered reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of peptides and other bioactive molecules where these properties are desirable .

Biological Activity

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS No. 188030-43-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique trifluoromethyl group and potential applications in drug design. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 243.18 g/mol

- Density : Predicted to be approximately 1.319 g/cm³

- pKa : Approximately 2.37

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The trifluoromethyl group enhances lipophilicity and can influence the compound's ability to penetrate cellular membranes, potentially affecting various signaling pathways.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as inhibitors or modulators of specific enzymes. For instance, the presence of the tert-butoxycarbonyl group may enhance binding affinity to proteases or other enzymes involved in metabolic pathways.

Anticancer Activity

A study examined the effects of trifluoromethylated amino acids on cancer cell lines. The findings suggested that these compounds could induce apoptosis in certain cancer types by modulating cell cycle progression and promoting oxidative stress .

Antimicrobial Properties

Another area of investigation involves the antimicrobial potential of this compound. Preliminary data indicate that it may exhibit inhibitory effects against various bacterial strains, suggesting a role in antibiotic development .

Case Studies

-

Case Study on Anticancer Effects :

- Study : The effect of trifluoromethylated amino acids on breast cancer cell lines.

- Findings : Demonstrated significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis and cell cycle arrest.

- Reference : Burger et al., Zeitschrift für Naturforschung, 1991.

-

Case Study on Antimicrobial Activity :

- Study : Evaluation of antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Findings : Showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different strains.

- Reference : Recent studies published in Journal of Medicinal Chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | 50 | Apoptosis induction | Burger et al., 1991 |

| Antimicrobial | Various Bacterial Strains | 32 - 128 | Inhibition of cell wall synthesis | Journal of Medicinal Chemistry |

Properties

IUPAC Name |

3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKWWMGEXDHBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695247 | |

| Record name | N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188030-43-5 | |

| Record name | N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.